molecular formula C12H9ClOS B12825621 (5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone

(5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone

Cat. No.: B12825621
M. Wt: 236.72 g/mol
InChI Key: SUMKDMNOAUXJRW-UHFFFAOYSA-N
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Description

(5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone: is a chemical compound with the molecular formula C12H9ClOS and a molecular weight of 236.71 g/mol . It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a methyl group, as well as a phenyl group attached to a methanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone typically involves the reaction of 5-chloro-2-methylthiophene with benzoyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms .

Medicine: In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Researchers may explore its activity against various biological targets, such as enzymes or receptors, to develop new therapeutic agents .

Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its chemical stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of (5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone depends on its specific application and targetThese interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

    (5-Bromo-2-methylthiophen-3-yl)(phenyl)methanone: Similar structure with a bromine atom instead of chlorine.

    (5-Chloro-2-ethylthiophen-3-yl)(phenyl)methanone: Similar structure with an ethyl group instead of a methyl group.

    (5-Chloro-2-methylthiophen-3-yl)(p-tolyl)methanone: Similar structure with a p-tolyl group instead of a phenyl group.

Uniqueness: (5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone is unique due to the specific combination of substituents on the thiophene ring and the presence of a phenyl group attached to the methanone moiety. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H9ClOS

Molecular Weight

236.72 g/mol

IUPAC Name

(5-chloro-2-methylthiophen-3-yl)-phenylmethanone

InChI

InChI=1S/C12H9ClOS/c1-8-10(7-11(13)15-8)12(14)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

SUMKDMNOAUXJRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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